4-(Dihydroxymethylsilyl)butyronitrile
Description
4-(Dihydroxymethylsilyl)butyronitrile is a silane-functionalized nitrile compound characterized by a silicon atom bonded to two hydroxyl groups, a methyl group, and a butyronitrile chain. This structure confers unique reactivity and polarity, making it valuable in applications requiring silane coupling agents, such as surface modification of silica-based materials . The dihydroxymethylsilyl group enables direct bonding to hydroxylated surfaces without requiring hydrolysis, distinguishing it from chlorinated or alkoxysilyl analogs .
Properties
CAS No. |
18293-49-7 |
|---|---|
Molecular Formula |
C6H13NO2Si |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
4-[dihydroxy(methyl)silyl]butanenitrile |
InChI |
InChI=1S/C5H11NO2Si/c1-9(7,8)5-3-2-4-6/h7-8H,2-3,5H2,1H3 |
InChI Key |
MCTCHUWFSZSXCH-UHFFFAOYSA-N |
SMILES |
C[Si](CCCC#N)(O)O |
Canonical SMILES |
C[Si](CCCC#N)(O)O |
Other CAS No. |
18293-49-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-(Dihydroxymethylsilyl)butyronitrile with three structurally related silylated butyronitriles:
Reactivity and Stability
- This compound: The presence of hydroxyl groups enhances its affinity for polar substrates, enabling immediate adhesion to silica or glass surfaces. This contrasts with 4-(Dichloromethylsilyl)butyronitrile, which requires hydrolysis to generate reactive silanols, posing handling challenges due to HCl release .
- BNTES: Ethoxy groups hydrolyze slowly, allowing controlled siloxane network formation, ideal for nanoparticle coatings .
- 4-(tert-Butyldimethylsilyloxy)butyronitrile : Bulky tert-butyl groups impede hydrolysis, making it a robust protecting group for alcohols in synthetic chemistry .
Research Findings and Key Data
- BNTES in Nanoparticle Separation: BNTES facilitates the immobilization of Mn12 single-molecule magnets on silica nanoparticles via silane coupling, demonstrating its utility in nanomaterials engineering .
- Hydrolysis Dynamics : Dichloromethylsilyl derivatives release HCl upon hydrolysis, necessitating careful pH control during industrial processes .
- Thermal Stability : tert-Butyldimethylsilyloxy derivatives exhibit exceptional thermal stability, withstanding temperatures >150°C without degradation .
Preparation Methods
Hydrolysis Protocols
-
Aqueous Hydrolysis : Gradual addition of water to a chilled solution of the chlorosilyl intermediate in tetrahydrofuran (THF) or acetonitrile, maintaining pH 5–6 to minimize side reactions.
-
Solvent-Assisted Hydrolysis : Use of moist solvents (e.g., acetone with 5% H₂O) at 0–25°C, achieving >95% conversion within 2 hours.
Byproduct Management
Hydrolysis byproducts, such as hydrochloric acid, are neutralized with weak bases (e.g., sodium bicarbonate). Silica gel filtration removes residual siloxanes, ensuring product purity >99%.
Industrial Scalability and Process Optimization
Continuous vs. Batch Reactors
-
Batch Processes : Ideal for small-scale production, with typical reaction times of 4–8 hours. Example: A 100 L reactor yields 45 kg of 4-(dimethylchlorosilyl)butyronitrile per batch.
-
Continuous Processes : Utilize tubular reactors with in-line mixing, reducing residence times to <1 hour and improving heat dissipation.
Comparative Analysis of Catalysts
While platinum remains the gold standard, alternative catalysts have been explored for cost reduction:
Table 2: Catalyst Performance in Hydrosilylation
| Catalyst Type | Temp Range (°C) | Selectivity (%) | Cost Relative to Pt |
|---|---|---|---|
| Karstedt’s (Pt) | 60–120 | 89–92 | 1.0x |
| IrCl₃·3H₂O | 100–150 | 50–60 | 0.7x |
| Ni/C (5 wt%) | 80–100 | 70–75 | 0.3x |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Dihydroxymethylsilyl)butyronitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via silylation of butyronitrile derivatives. A common approach involves reacting hydroxymethylsilane precursors with cyanoalkyl halides in the presence of a base like sodium hydride. For example, substituting dichloromethyl groups in analogs (e.g., 4-(Dichloromethylsilyl)butyronitrile) with dihydroxymethyl groups requires careful pH control to avoid premature hydrolysis . Optimizing solvent polarity (e.g., using tetrahydrofuran or acetonitrile) and temperature (40–60°C) improves yield by minimizing side reactions.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization typically involves:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., -Si(OH)CH- and -C≡N). For example, the nitrile group shows a sharp singlet at ~120 ppm in C NMR .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 182.12 for analogs ).
- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~3200–3600 cm (O-H stretch from dihydroxymethyl) are diagnostic .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as silyl compounds often release irritants (e.g., hydrogen cyanide under decomposition) .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. How does the dihydroxymethylsilyl group influence reactivity compared to dichloromethylsilyl analogs?
- Methodological Answer : The -Si(OH)CH- group enhances hydrophilicity and reduces electrophilicity relative to chlorinated analogs. This impacts:
- Nucleophilic Substitution : Lower reactivity with carbonyl compounds due to reduced Lewis acidity.
- Hydrolytic Stability : Higher susceptibility to hydrolysis, requiring anhydrous conditions during reactions. Comparative kinetic studies using HPLC can quantify hydrolysis rates .
Q. What strategies resolve contradictions in reported bioactivity data for silylated butyronitriles?
- Methodological Answer : Discrepancies (e.g., acetylcholinesterase inhibition IC values) may arise from:
- Purity Issues : Validate compound purity via HPLC (>98%) and control for residual solvents .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for enzymatic assays) and temperature. For example, IC for analogs ranges from 25 µM (acetylcholinesterase) to inactive in other assays, highlighting target specificity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., acetylcholinesterase). The dihydroxymethyl group’s hydrogen-bonding capacity can be modeled to optimize interactions .
- QSAR Analysis : Correlate substituent effects (e.g., -OH vs. -Cl) with bioactivity using regression models. For example, Hammett constants (σ) predict electron-withdrawing effects on nitrile reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
